molecular formula C3H5Cl2N3 B3043945 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride CAS No. 95728-51-1

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B3043945
CAS No.: 95728-51-1
M. Wt: 154 g/mol
InChI Key: IZGSFNXFSANZHR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1H-1,2,4-triazole hydrochloride (CAS: 135206-76-7) is a halogenated triazole derivative with the molecular formula C₄H₆ClN₃·HCl and a molecular weight of 168.02 g/mol . It is a white crystalline solid with a density of 1.36 g/cm³ and a boiling point of 255.3°C . This compound is synthesized via a one-pot tandem "condensation and cyclization" process starting from chloroacetamide, yielding 72% under optimized conditions . Its primary application is as a key intermediate in the synthesis of ensitrelvir (S-217622), an oral antiviral drug for COVID-19 .

Properties

IUPAC Name

5-(chloromethyl)-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-1-3-5-2-6-7-3;/h2H,1H2,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGSFNXFSANZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95728-51-1
Record name 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 1H-1,2,4-triazole. One common method includes the reaction of 1H-1,2,4-triazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Oxidized triazole derivatives.

    Reduction Reactions: Dihydrotriazole compounds.

Scientific Research Applications

3-(chloromethyl)-1H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antimicrobial properties.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

3-(Chloromethyl)-1-Methyl-1H-1,2,4-Triazole Hydrochloride

  • Structural Difference : A methyl group replaces the hydrogen at the N1 position.
  • Synthesis : Prepared via alkylation of 1H-1,2,4-triazole with iodomethane followed by chlorination .
  • Applications : Used in agrochemicals and as a precursor for antifungal agents (e.g., derivatives in ).
  • Reactivity: The methyl group enhances steric hindrance, reducing nucleophilic substitution rates compared to the non-methylated parent compound .

3-Chloromethyl-4-Methyl-4H-1,2,4-Triazole Hydrochloride

  • Structural Difference : A methyl group at the N4 position instead of N1.
  • Synthesis: Derived from 4-methyl-4H-1,2,4-triazole-3-methanol via chlorination with thionyl chloride .
  • Applications : Explored in corrosion inhibition and material science due to its planar geometry .

1-(Chloromethyl)-1,2,4-Triazole Hydrochloride

  • Structural Difference : Chloromethyl group at the N1 position instead of C3.
  • Synthesis : Produced by hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by chlorination with thionyl chloride .
  • Applications : Intermediate for pesticides, particularly fungicides like epoxiconazole .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
3-(Chloromethyl)-1H-1,2,4-triazole HCl 168.02 255.3 (decomposes) Soluble in DMF, EA
3-(Chloromethyl)-1-methyl derivative 168.02 Not reported Soluble in DMF, MeCN
1-(Chloromethyl)-1,2,4-triazole HCl 146.97 >200 Soluble in H₂O, EtOH

Biological Activity

3-(Chloromethyl)-1H-1,2,4-triazole hydrochloride (CMT hydrochloride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

CMT hydrochloride features a triazole ring with a chloromethyl substituent, enhancing its reactivity. The molecular formula is C4H7ClN4HClC_4H_7ClN_4\cdot HCl, and it typically appears as a white solid with a melting point of approximately 69-70 °C. It is soluble in dimethylformamide (DMF) and exhibits electrophilic properties due to the presence of chlorine.

PropertyValue
Molecular FormulaC₄H₇ClN₄·HCl
Melting Point69 °C - 70 °C
SolubilitySoluble in DMF
AppearanceWhite solid

Antifungal Properties

CMT hydrochloride has been studied for its antifungal activity, particularly against various fungal strains. Research indicates that it inhibits fungal growth by interfering with nucleic acid synthesis, making it a potential candidate for developing antifungal agents.

Anticancer Potential

The compound's derivatives have shown promise in anticancer studies. For instance, certain derivatives have demonstrated the ability to inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. The mechanism may involve interactions with critical enzymes or receptors involved in cancer progression.

Enzyme Inhibition

Studies have highlighted CMT hydrochloride's role in enzyme inhibition. It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can influence pharmacokinetics and the efficacy of concurrent medications.

The biological activity of CMT hydrochloride is primarily attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. This property allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation or inhibition of their activity.

Interaction with Biological Macromolecules

Research indicates that CMT hydrochloride can interact with various biological macromolecules, including proteins and nucleic acids. This interaction may result in altered signaling pathways and biological responses within cells.

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that CMT hydrochloride effectively inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL, showcasing its potential as an antifungal agent.
  • Anticancer Activity : Derivatives of CMT hydrochloride were tested against breast cancer cell lines (MCF-7) and showed significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, indicating strong anticancer properties .
  • Enzyme Interaction : In vitro assays revealed that CMT hydrochloride inhibited CYP3A4 activity by up to 70%, suggesting significant implications for drug-drug interactions in clinical settings.

Q & A

Q. What are the optimized synthetic routes for 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, and how do reaction conditions affect yield?

The compound is synthesized via a two-step protocol:

  • Step 1 : Hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under solvent-free, catalyst-free conditions.
  • Step 2 : Chlorination of the intermediate using thionyl chloride (SOCl₂) in chloroform. Chloroform solubilizes the hydroxymethyl intermediate, enabling controlled addition of SOCl₂, reducing side reactions and waste. This method achieves >92.3% yield .

Table 1: Reaction Parameters

StepReactantsSolventKey ConditionsYield Contribution
11H-1,2,4-triazole + paraformaldehydeNoneCatalyst-freeForms 1-(hydroxymethyl)-1,2,4-triazole
2Intermediate + SOCl₂ChloroformDropwise SOCl₂ addition92.3% total yield

Q. What solvent systems are recommended for its synthesis, and how do they influence reaction kinetics?

Chloroform is critical in the chlorination step. It dissolves the hydroxymethyl intermediate, facilitating homogeneous mixing with SOCl₂. This minimizes exothermic side reactions, improves temperature control, and reduces SOCl₂ decomposition, directly enhancing yield .

Q. What purification techniques are effective post-synthesis?

After chlorination, the product precipitates as a hydrochloride salt. Recrystallization in chloroform or ethanol removes unreacted starting materials and by-products. Solvent selection impacts crystal purity; chloroform is preferred for high-purity recovery .

Q. What safety precautions are necessary during handling?

The compound is hygroscopic and reactive. Store under inert atmosphere (argon/nitrogen) at room temperature. Use anhydrous conditions during synthesis to avoid hydrolysis. Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How does the chloromethylation mechanism proceed, and what spectroscopic evidence supports intermediate formation?

The hydroxymethylation step involves nucleophilic addition of the triazole N-atom to paraformaldehyde. In chlorination, SOCl₂ reacts with the hydroxyl group via a two-step mechanism: (1) formation of a chlorosulfite intermediate, (2) displacement by Cl⁻. FT-IR or NMR can track the disappearance of the -OH peak (~3200-3600 cm⁻¹) and emergence of C-Cl stretching (~600-800 cm⁻¹) .

Q. What analytical challenges arise in characterizing reactive intermediates during derivatization?

The hydroxymethyl intermediate is prone to oxidation or decomposition. Low-temperature NMR (e.g., ¹H NMR at -20°C) or in-situ FT-IR monitoring is recommended to capture transient species. LC-MS with electrospray ionization (ESI) can identify chlorinated by-products .

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

It serves as a precursor for introducing triazole moieties into bioactive molecules. For example, it reacts with amines to form 3-(aminomethyl)-1H-1,2,4-triazole derivatives, key intermediates in antiviral and antifungal agents. Recent applications include its use in synthesizing COVID-19 drug candidates via nucleophilic substitution with K₂CO₃/DMF .

Q. What computational methods predict its reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electrophilicity of the chloromethyl group. Fukui indices identify C-Cl as the most reactive site, aligning with experimental reactivity in SN2 reactions. Molecular dynamics (MD) studies in chloroform solvent models corroborate its role in stabilizing transition states .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(chloromethyl)-1H-1,2,4-triazole hydrochloride

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